molecular formula C8H9N3 B13817143 6-Amino-2,5-dimethylpyridine-3-carbonitrile

6-Amino-2,5-dimethylpyridine-3-carbonitrile

Cat. No.: B13817143
M. Wt: 147.18 g/mol
InChI Key: IEJOAGKHXVKODZ-UHFFFAOYSA-N
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Description

6-Amino-2,5-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H10N3 This compound is characterized by a pyridine ring substituted with amino, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,5-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactionsFor instance, starting from 2,5-dimethylpyridine, the nitrile group can be introduced via a cyanation reaction, and the amino group can be added through an amination process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,5-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

6-Amino-2,5-dimethylpyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,5-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyridine-3-carbonitrile
  • 2-Amino-5-methylpyridine-3-carbonitrile
  • 2,5-Dimethylpyridine-3-carbonitrile

Uniqueness

6-Amino-2,5-dimethylpyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-amino-2,5-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-5-3-7(4-9)6(2)11-8(5)10/h3H,1-2H3,(H2,10,11)

InChI Key

IEJOAGKHXVKODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1N)C)C#N

Origin of Product

United States

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